molecular formula C19H21F3N4O2 B2487673 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1030096-77-5

2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2487673
CAS No.: 1030096-77-5
M. Wt: 394.398
InChI Key: TVGGHJXEISMHFG-UHFFFAOYSA-N
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Description

2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a piperidine group and a trifluoromethylphenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide involves several steps. One common synthetic route starts with the reaction of 6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis to yield 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . This intermediate can then be further modified to introduce the trifluoromethylphenyl group, resulting in the final compound. Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate specific enzymes involved in metabolic processes, leading to changes in cellular function.

Comparison with Similar Compounds

2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-13-10-17(25-18(23-13)26-8-3-2-4-9-26)28-12-16(27)24-15-7-5-6-14(11-15)19(20,21)22/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGGHJXEISMHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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